1-[Cyclohexyl(methyl)amino]-3-[4-[(dicyclopropylmethylamino)methyl]-2-methoxyphenoxy]propan-2-ol
Overview
Description
1-[Cyclohexyl(methyl)amino]-3-[4-[(dicyclopropylmethylamino)methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound that features a cyclohexyl group, a dicyclopropylmethylamino group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[4-[(dicyclopropylmethylamino)methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of cyclohexylamine with methylamine to form the cyclohexyl(methyl)amino group. This intermediate is then reacted with 4-[(dicyclopropylmethylamino)methyl]-2-methoxyphenol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[Cyclohexyl(methyl)amino]-3-[4-[(dicyclopropylmethylamino)methyl]-2-methoxyphenoxy]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-[Cyclohexyl(methyl)amino]-3-[4-[(dicyclopropylmethylamino)methyl]-2-methoxyphenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[4-[(dicyclopropylmethylamino)methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[Cyclohexyl(methyl)amino]-3-[4-(aminomethyl)-2-methoxyphenoxy]propan-2-ol
- 1-[Cyclohexyl(methyl)amino]-3-[4-(methylamino)-2-methoxyphenoxy]propan-2-ol
Uniqueness
1-[Cyclohexyl(methyl)amino]-3-[4-[(dicyclopropylmethylamino)methyl]-2-methoxyphenoxy]propan-2-ol is unique due to the presence of the dicyclopropylmethylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or alter its reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[4-[(dicyclopropylmethylamino)methyl]-2-methoxyphenoxy]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O3/c1-27(21-6-4-3-5-7-21)16-22(28)17-30-23-13-8-18(14-24(23)29-2)15-26-25(19-9-10-19)20-11-12-20/h8,13-14,19-22,25-26,28H,3-7,9-12,15-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZOQCLKEUBKBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=C(C=C(C=C1)CNC(C2CC2)C3CC3)OC)O)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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